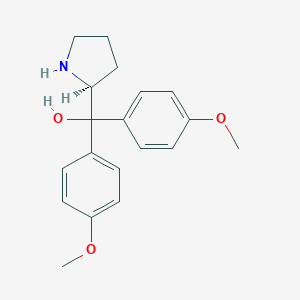
(S)-ビス(4-メトキシフェニル)(ピロリジン-2-イル)メタノール
説明
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬剤合成
この化合物は、さまざまな薬剤中間体の製造において重要な分子です . それは、乳酸菌センマイ漬けを生物触媒として使用して、4-メトキシアセトフェノンから合成することができます . 触媒的生物還元反応に対する培養パラメータの役割を分析するために、実験条件の最適化が重要です .
抗ヒスタミン剤の製造
(S)-1-(4-メトキシフェニル)エタノールは、ジフェンヒドラミン塩酸塩およびロラタジンシクロアルキル[b]インドールなどの抗ヒスタミン剤の合成に使用することができ、アレルギー反応の治療機能を有しており、L. センマイ漬け の全細胞を用いて、99%超の変換率、99%超のエナンチオマー過剰率および96%の収率で得られた。
材料科学研究
この化合物のユニークな構造により、薬剤合成から材料科学研究まで、幅広い用途が実現します.
生物学的および臨床的用途
ベンゾピロールとしても知られており、ベンゼノイド核を含むインドールの誘導体は、その多様な生物学的および臨床的用途のために、幅広い関心を集めています . インドール-3-酢酸は、植物ホルモンであり、高等植物ではトリプトファンの分解によって生成されます .
抗ウイルス活性
インドールの誘導体は、抗ウイルス活性を含むさまざまな生物活性を示します . たとえば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体が調製され、抗ウイルス剤として報告されています .
抗炎症活性
インドールの誘導体は、抗炎症活性も示します . これにより、新しい治療の可能性の開発において貴重になります <svg class="icon" height="16" p-id="1735" t="17092
作用機序
Target of Action
The compound “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a pyrrolidine derivative . Pyrrolidine derivatives have been shown to have a wide range of biological activities and can target various proteins . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε . .
Mode of Action
Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Given the wide range of biological activities of pyrrolidine derivatives, it is likely that multiple pathways could be affected .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can influence their biological activity .
Result of Action
Pyrrolidine derivatives have been shown to exhibit a wide range of biological activities .
Action Environment
The spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates .
特性
IUPAC Name |
bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSOOPDCJLLHA-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)







![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)





